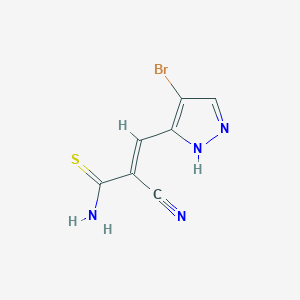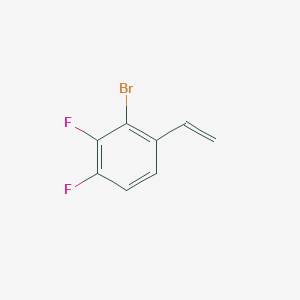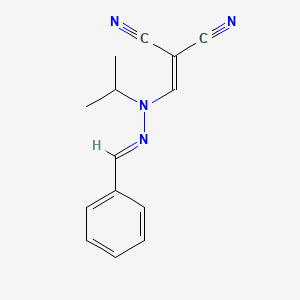
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile is an organic compound with the molecular formula C14H14N4 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes a benzylidene group, an isopropylhydrazinyl group, and a malononitrile moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
The synthesis of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile typically involves the condensation of benzaldehyde with malononitrile in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction parameters to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts
Wissenschaftliche Forschungsanwendungen
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways . Detailed studies are required to fully elucidate the molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
2-((2-Benzylidene-1-isopropylhydrazinyl)methylene)malononitrile can be compared with similar compounds such as:
- 2-((2-Benzylidene-1-methylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-ethylhydrazinyl)methylene)malononitrile
- 2-((2-Benzylidene-1-propylhydrazinyl)methylene)malononitrile These compounds share structural similarities but differ in the substituents attached to the hydrazinyl group . The uniqueness of this compound lies in its specific isopropyl group, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H14N4 |
|---|---|
Molekulargewicht |
238.29 g/mol |
IUPAC-Name |
2-[[[(E)-benzylideneamino]-propan-2-ylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H14N4/c1-12(2)18(11-14(8-15)9-16)17-10-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3/b17-10+ |
InChI-Schlüssel |
NNFRECPXCDWHEX-LICLKQGHSA-N |
Isomerische SMILES |
CC(C)N(C=C(C#N)C#N)/N=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)N(C=C(C#N)C#N)N=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-([1,1'-Biphenyl]-4-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12869526.png)
![1,2-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869527.png)
![2-Hydroxy-2-(2-methoxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12869534.png)
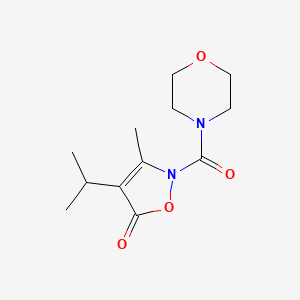
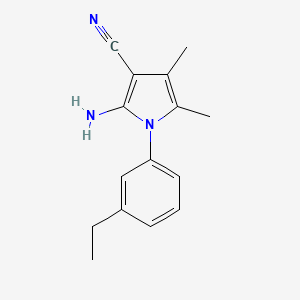
![Dicyclohexyl(6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B12869556.png)

![1-(6-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869568.png)
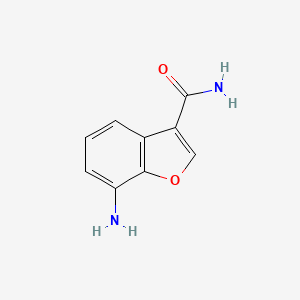

![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)
